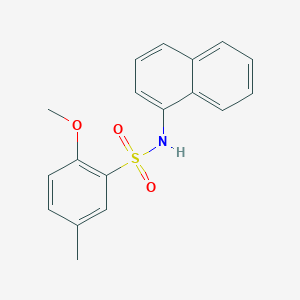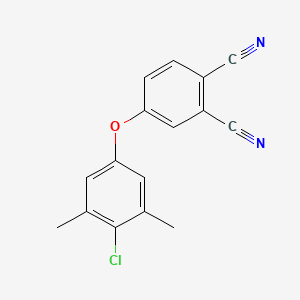![molecular formula C15H16Cl2N2O2 B5696094 1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5696094.png)
1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide, also known as DCPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCPA belongs to the class of acrylamide derivatives and has been shown to exhibit a range of biochemical and physiological effects.
作用机制
1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide acts as a selective inhibitor of FAAH, which is responsible for breaking down endocannabinoids in the brain. By inhibiting FAAH, this compound can increase the levels of endocannabinoids in the brain, which can activate cannabinoid receptors and produce a range of effects on various physiological processes. The exact mechanism of action of this compound is still being studied, but it is believed to involve the formation of a covalent bond between this compound and the active site of FAAH.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. By inhibiting FAAH, this compound can increase the levels of endocannabinoids in the brain, which can activate cannabinoid receptors and produce a range of effects on various physiological processes. These effects include pain relief, reduction of anxiety and depression, improvement of memory, and regulation of appetite. This compound has also been shown to have anti-inflammatory and neuroprotective effects.
实验室实验的优点和局限性
1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide has several advantages for lab experiments, including its high selectivity for FAAH, its ability to increase the levels of endocannabinoids in the brain, and its potential to produce a range of effects on various physiological processes. However, there are also some limitations to using this compound in lab experiments. For example, this compound has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide. One area of research is the development of more potent and selective FAAH inhibitors. Another area of research is the study of the long-term effects of this compound on various physiological processes. Additionally, there is a need for more research on the potential therapeutic applications of this compound, particularly in the treatment of pain, anxiety, and depression. Finally, there is a need for more research on the safety and toxicity of this compound, particularly at high concentrations.
合成方法
1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzaldehyde with piperidine, followed by a reaction with acryloyl chloride. The resulting compound is then further purified through a series of chromatography steps. The purity of this compound is critical for its use in scientific research, and various analytical techniques, such as HPLC and NMR, are used to confirm its identity and purity.
科学研究应用
1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide has been extensively studied for its potential applications in scientific research. One of the primary applications of this compound is as a tool for studying the role of the endocannabinoid system in the brain. The endocannabinoid system is a complex signaling system that plays a critical role in regulating various physiological processes, such as pain, mood, appetite, and memory. This compound has been shown to selectively inhibit the activity of an enzyme called fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the brain. By inhibiting FAAH, this compound can increase the levels of endocannabinoids in the brain, which can have a range of effects on various physiological processes.
属性
IUPAC Name |
1-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O2/c16-12-3-1-10(13(17)9-12)2-4-14(20)19-7-5-11(6-8-19)15(18)21/h1-4,9,11H,5-8H2,(H2,18,21)/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTBAAUTYDUWOY-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-methoxyphenyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5696015.png)

![7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5696022.png)
![methyl 1-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5696026.png)
![2-methoxy-6-[(6-quinolinylimino)methyl]phenol](/img/structure/B5696037.png)
![ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5696042.png)
![methyl 3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-2-thiophenecarboxylate](/img/structure/B5696052.png)



![{3,5-dichloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5696081.png)


![N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5696112.png)